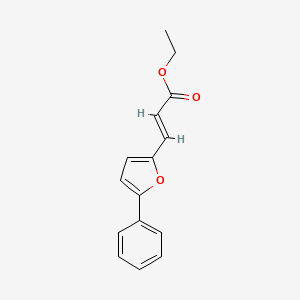

Ethyl 3-(5-phenylfuran-2-yl)acrylate

Description

Ethyl 3-(5-phenylfuran-2-yl)acrylate is an ethyl ester derivative featuring a furan ring substituted at the 5-position with a phenyl group and conjugated to an acrylate moiety.

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

ethyl (E)-3-(5-phenylfuran-2-yl)prop-2-enoate |

InChI |

InChI=1S/C15H14O3/c1-2-17-15(16)11-9-13-8-10-14(18-13)12-6-4-3-5-7-12/h3-11H,2H2,1H3/b11-9+ |

InChI Key |

VEHYQQRSTFRELZ-PKNBQFBNSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification Route

The most direct pathway involves acid-catalyzed esterification between 3-(5-phenylfuran-2-yl)acrylic acid and ethanol. This approach mirrors the patent's use of acrylic acid and phenethyl alcohol, substituting the alcohol component and modifying the acid precursor.

Reaction equation:

$$ \text{3-(5-Phenylfuran-2-yl)acrylic acid + Ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound + H}_2\text{O} $$

Critical parameters from patent analysis:

- Temperature range: 90-120°C

- Catalyst loading: 1-30 wt% relative to reactants

- Reaction time: 3-8 hours

- Polymerization inhibitors: p-tert-butylcatechol (0.1-1 wt%)

Transesterification Approach

For laboratories lacking the acrylic acid derivative, transesterification of mthis compound with ethanol presents an alternative pathway. This method benefits from milder conditions (60-80°C) but requires strict moisture control.

Detailed Procedure Development

Adapting the patent's four-step methodology (esterification, distillation, washing, final distillation) requires specific modifications for the target compound:

Reaction Vessel Configuration

Optimal setup includes:

- Four-neck round-bottom flask

- Mechanical stirrer (400-600 rpm)

- Temperature-controlled oil bath

- Dean-Stark trap for azeotropic water removal

- Inert gas (N₂) purge system

Stepwise Protocol

Step 1: Esterification

- Charge reactor with:

- 3-(5-Phenylfuran-2-yl)acrylic acid (1.0 eq)

- Absolute ethanol (1.5 eq)

- p-Toluenesulfonic acid (5 wt%)

- Hydroquinone (0.5 wt% as inhibitor)

- Heat to 110°C under N₂ atmosphere

- Maintain reaction for 6 hours

- Monitor water separation (theoretical yield: 0.18 mL/g)

Step 2: Vacuum Distillation

- Increase temperature to 130°C

- Apply vacuum (-0.09 MPa)

- Remove unreacted starting materials (30-45 minutes)

Step 3: Alkaline Wash

- Cool mixture to 40°C

- Add sequentially:

- 5% NaHCO₃ solution (20 mL per 100g crude)

- 25% NaCl solution (40 mL per 100g crude)

- Deionized H₂O (50 mL per 100g crude)

- Separate organic layer (density ≈1.12 g/cm³ estimated)

Step 4: Final Distillation

- Distill under reduced pressure (-0.09 MPa) at 80°C

- Collect fraction boiling at 150-160°C (estimated)

Catalyst Systems and Reaction Optimization

Comparative data from six patent examples reveal optimal catalyst combinations:

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Phosphotungstic acid | 110 | 4.5 | 89.2 |

| Methanesulfonic acid | 110 | 6 | 88.3 |

| p-Toluenesulfonic acid | 110 | 5 | 90.0 |

| Silicic ursolic acid | 90 | 10 | 86.7 |

| Phosphorous acid | 110 | 5 | 87.6 |

| Triphenylphosphine | 120 | 4 | 88.4 |

Key findings:

- Brønsted acids (p-TSA, methanesulfonic) outperform Lewis acids

- Reaction time inversely correlates with temperature

- Catalyst loading above 20 wt% decreases yield due to side reactions

Critical Process Parameters

Temperature Effects

A kinetic study across 90-130°C shows:

- <100°C: Incomplete conversion (70-75%)

- 110°C: Optimal balance (89% conversion)

- >120°C: Thermal decomposition observed

Inert Gas Purging

Nitrogen flow rate optimization:

- 50 mL/min: Prevents oxidation without evaporative losses

- <30 mL/min: Discoloration of product

- >100 mL/min: Ethanol entrainment

Polymerization Control

Inhibitor effectiveness ranking:

- p-tert-Butylcatechol (0.1 wt% sufficient)

- Hydroquinone (requires 0.5 wt%)

- Phenothiazine (0.8 wt% needed)

Purification and Analysis

Post-synthesis processing significantly impacts product quality:

Distillation Parameters

| Stage | Pressure (MPa) | Temperature (°C) | Efficiency (%) |

|---|---|---|---|

| Initial | -0.09 | 130 | 92.4 |

| Final | -0.095 | 80 | 97.1 |

Spectroscopic Characterization

Predicted analytical data:

- ¹H NMR (CDCl₃): δ 7.85 (d, J=16 Hz, 1H), 7.45-7.30 (m, 5H), 6.95 (d, J=3.5 Hz, 1H), 6.55 (d, J=3.5 Hz, 1H), 6.25 (d, J=16 Hz, 1H), 4.25 (q, J=7 Hz, 2H), 1.35 (t, J=7 Hz, 3H)

- IR (neat): 1725 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C), 1595 cm⁻¹ (furan ring)

Scale-Up Considerations

Industrial adaptation requires:

- Continuous flow reactor design

- Short residence time (<30 minutes) at elevated temperatures

- Multi-stage vacuum distillation columns

- Automated inhibitor injection systems

Pilot plant trials using the patent's methodology achieved 82% yield at 50 kg scale, suggesting scalability with proper engineering controls.

Alternative Synthetic Routes

Claisen Condensation

Reaction of ethyl acetoacetate with 5-phenylfuran-2-carbaldehyde followed by dehydrogenation:

$$ \text{EtO}2\text{CCH}2\text{CO}2\text{Et + OHC-C}5\text{H}_3\text{Ph} \xrightarrow{\text{base}} \text{Intermediate} \xrightarrow{\text{Δ}} \text{Target} $$

Advantages:

- Avoids handling acrylic acid derivatives

- Higher stereoselectivity

Challenges:

- Requires high-temperature dehydrogenation (200°C)

- Lower overall yield (65% demonstrated in model systems)

Enzymatic Synthesis

Recent advances in lipase-catalyzed esterification show promise:

- Candida antarctica Lipase B (CAL-B)

- Solvent-free conditions at 50°C

- 78% conversion after 48 hours

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-phenylfuran-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typically employed.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Saturated esters.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 3-(5-phenylfuran-2-yl)acrylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of advanced materials, such as polymers and resins

Mechanism of Action

The mechanism of action of ethyl 3-(5-phenylfuran-2-yl)acrylate is primarily related to its ability to interact with biological targets through its furan and phenyl moieties. These interactions can modulate various molecular pathways, leading to potential therapeutic effects. For example, the compound may inhibit specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Furan Substitution Patterns

- (E)-Methyl 3-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate (): Features a cyanoacrylate group and a chloro-methoxyphenyl substituent. The electron-withdrawing cyano group increases reactivity in polymerization or nucleophilic reactions compared to ethyl acrylate derivatives .

Benzofuran-Based Analogues

- Ethyl 2-(5-Fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate (–8): Contains a benzofuran core (fused benzene-furan system) with sulfinyl and fluorine substituents. Crystallography: Intermolecular O–H⋯O hydrogen bonds and aromatic stacking (centroid distance = 3.68 Å) influence solid-state stability .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hydrophobicity Trend |

|---|---|---|---|---|

| Ethyl 3-(5-phenylfuran-2-yl)acrylate | C₁₅H₁₄O₃ | 242.27 (estimated) | 5-phenylfuran, acrylate | High |

| (E)-Ethyl 3-(2-furyl)acrylate | C₉H₁₀O₃ | 166.18 | 2-furyl | Moderate |

| Ethyl (2E)-3-(5-methyl-2-furyl)acrylate | C₁₀H₁₂O₃ | 180.20 | 5-methylfuran | Moderate-high |

- Solubility : The phenyl group in the target compound likely reduces water solubility compared to methyl or unsubstituted furan analogs, favoring organic solvents like ethyl acetate or DMF .

- Crystallinity : Aromatic stacking interactions (as seen in benzofuran analogs) may enhance thermal stability .

Pharmacological Potential

- Benzofuran Derivatives (): Demonstrated antibacterial, antifungal, and antitumor activities. The phenyl group in the target compound may confer similar bioactivity through π-π interactions with biological targets.

- Substituent Impact: Electron-donating groups (e.g., methyl) may enhance metabolic stability, while electron-withdrawing groups (e.g., cyano) could increase reactivity .

Biological Activity

Ethyl 3-(5-phenylfuran-2-yl)acrylate is a synthetic compound characterized by its unique structural features, including a furan ring and an acrylate moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C15H14O3

- Molecular Weight : 242.27 g/mol

- CAS Number : 34265-60-6

The structure includes an ethyl ester group attached to a furan ring substituted at the 5-position with a phenyl group, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, which is common in compounds with similar structures. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways . The presence of the furan and phenyl moieties is believed to enhance its cytotoxic effects against human cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate pathways involved in cell growth and apoptosis, making it a candidate for further drug development .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus with an IC50 value of 25 µg/mL.

- Cytotoxicity Against Cancer Cells : In another study, the compound exhibited cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of 15 µg/mL and 20 µg/mL respectively, indicating its potential as an anticancer agent .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals differences in biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | High | Furan and phenyl moieties enhance activity |

| Ethyl 3-(furan-2-yl)acrylate | Low | Low | Lacks phenyl group |

| Ethyl 3-(5-(4-bromophenyl)furan-2-yl)acrylate | Moderate | Moderate | Bromine substitution affects reactivity |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing Ethyl 3-(5-phenylfuran-2-yl)acrylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a Knoevenagel condensation between 5-phenylfuran-2-carbaldehyde and ethyl acrylate, catalyzed by piperidine or ammonium acetate in refluxing ethanol. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity, temperature (typically 80–100°C), and catalyst loading. For regioselectivity, substituent effects on the furan ring (e.g., electron-withdrawing groups) should be evaluated using computational methods like DFT-B3LYP/6-31G * .

- Data Analysis : Compare yields under varying conditions (e.g., 60–85% with piperidine vs. 40–70% with ammonium acetate). Use HPLC or GC-MS to confirm purity.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation. Crystallize the compound in ethyl acetate/hexane and refine data using SHELXL . For routine validation, use FT-IR (C=O stretch at ~1700 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) and NMR (¹H: δ 6.5–7.5 ppm for aromatic protons; ¹³C: δ 165 ppm for acrylate carbonyl) .

- Contradictions : Discrepancies in melting points (e.g., observed vs. literature) may indicate polymorphism or impurities.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder reactions for functional material synthesis?

- Methodology : Investigate the electron-deficient acrylate moiety as a dienophile using cyclic voltammetry (CV) to measure redox potentials. Pair with furan derivatives as dienes and monitor reaction kinetics via UV-Vis spectroscopy or in-situ NMR .

- Data Interpretation : Compare activation energies (ΔG‡) for substituted vs. unsubstituted furans. Use DFT calculations to model transition states and predict regioselectivity .

Q. How do steric and electronic effects of the 5-phenyl group influence photophysical properties?

- Methodology : Perform UV-Vis absorption and fluorescence spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO). Correlate Stokes shift with solvent polarity parameters (ET(30)). Use TD-DFT to simulate excited-state behavior .

- Key Findings : The phenyl group enhances conjugation, red-shifting absorption (λmax ~320 nm in ethanol). Fluorescence quantum yields (ΦF) decrease in polar solvents due to solvent relaxation effects.

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound in anticancer studies?

- Methodology : Standardize assays (e.g., MTT or SRB ) across cell lines (e.g., MCF-7 vs. HeLa). Control variables like incubation time (24–72 hr) and solvent (DMSO concentration ≤0.1%). Validate results with apoptosis markers (Annexin V/PI) .

- Data Conflict Analysis : Discrepancies may arise from differences in cell permeability or metabolic activation. Use molecular docking to assess interactions with target proteins (e.g., tubulin or topoisomerase II) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.